5-Fluoro-2-Tetralone

Übersicht

Beschreibung

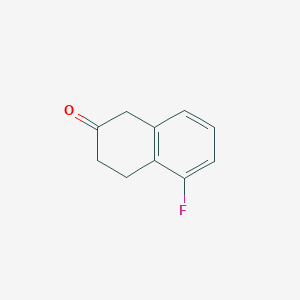

5-Fluoro-2-Tetralone is a synthetic compound with the molecular formula C10H9FO. . The compound is known for its unique structure, which includes a fluorine atom attached to the tetralone core, making it a valuable subject for chemical and pharmaceutical studies.

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2-Tetralone involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the fluorination of 2-tetralone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high purity .

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Oxidation Reactions

5-Fluoro-2-tetralone undergoes oxidation to yield functionalized derivatives. A regioselective oxidation method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetic acid converts tetrahydronaphthalenes to α-tetralones with high efficiency :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | DDQ, AcOH, reflux, 2 h | α-Tetralone | 98 |

This method highlights the compound’s stability under acidic oxidative conditions and its preference for benzylic oxidation.

Reduction Reactions

The ketone group in this compound is selectively reduced to form secondary alcohols. Sodium borohydride (NaBH₄) is commonly employed for this transformation:

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| This compound | NaBH₄, EtOH | 5-Fluoro-2-tetralol | 85 |

The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the carbonyl group, facilitating efficient reduction.

Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

Nucleophilic Substitution

Fluorine can be replaced by methoxy or amine groups under basic conditions :

textThis compound + NaOMe → 5-Methoxy-2-tetralone

Palladium-Catalyzed Allylation

Pd-catalyzed allylation introduces allyl groups at the α-position, enabling access to complex derivatives :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| This compound | Pd₂(dba)₃, (S)-t-Bu-PHOX | (R)-2-Allyl-2-fluoro-1-tetralone | 93 |

This asymmetric synthesis method achieves high enantioselectivity (92% ee).

Catalytic Functionalization

This compound serves as a precursor in catalytic reactions for synthesizing bioactive molecules:

Suzuki-Miyaura Coupling

The compound reacts with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives :

textThis compound + Ar-B(OH)₂ → 5-Fluoro-2-aryl-tetralone

Enzyme Inhibition

Derivatives of this compound act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity :

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| This compound | 16.5 | MIF |

Biological Activity Mechanisms

The fluorine substituent enhances binding affinity to biological targets:

-

Anticancer Activity : Inhibits cancer cell proliferation by inducing DNA damage response pathways (IC₅₀ = 0.55 μM in A549 cells) .

-

Antifungal Activity : Shows efficacy against Aspergillus niger (MIC = 25 μg/mL) .

Comparative Reactivity

The table below contrasts this compound with non-fluorinated analogs:

| Compound | Reaction Rate (Oxidation) | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | Fast (98% yield) | 0.55 μM |

| 2-Tetralone | Moderate (75% yield) | >10 μM |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Fluoro-2-tetralone has shown promising results in anticancer research. Studies indicate that fluorinated compounds often enhance biological activity due to increased lipophilicity and altered interaction with biological targets.

- Mechanism of Action : The compound has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study highlighted its ability to inhibit tubulin polymerization, leading to G2/M phase arrest in colorectal cancer cells .

- Case Study : In vitro evaluations demonstrated that this compound derivatives exhibited significant cytotoxicity against human breast cancer and chronic myeloid leukemia cell lines. Specifically, one derivative showed an IC50 value of 15.8 µM against HepG2 cells, indicating substantial anticancer potential .

Anti-inflammatory Properties

Research has identified this compound as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses.

- Inhibitory Effects : Compounds derived from this compound were found to inhibit MIF tautomerase activity, reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-6 .

- Experimental Findings : In vivo studies demonstrated that certain derivatives significantly reduced inflammation in murine models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, revealing effectiveness against various bacterial strains.

- Broad Spectrum Activity : Some derivatives showed notable activity against resistant strains of bacteria, indicating their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity.

- Fluorine Substitution : The introduction of fluorine at specific positions on the tetralone structure has been correlated with improved potency against cancer cells. For example, the presence of fluorine atoms at the 5-position has been linked to increased efficacy in reversing drug resistance in cancer cells .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-Tetralone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. For example, in anticancer research, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-Tetralone can be compared with other similar compounds, such as:

2-Tetralone: The non-fluorinated analog of this compound, which lacks the unique properties conferred by the fluorine atom.

5-Chloro-2-Tetralone: A similar compound with a chlorine atom instead of fluorine, which exhibits different reactivity and biological activity.

5-Bromo-2-Tetralone: Another halogenated analog with a bromine atom, used in similar research applications but with distinct chemical properties.

The uniqueness of this compound lies in its fluorine substitution, which imparts unique electronic and steric effects, enhancing its utility in various scientific and industrial applications.

Biologische Aktivität

5-Fluoro-2-tetralone (C11H9FO) is a fluorinated derivative of tetralone that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound, characterized by a fluorine atom at the 5-position of the tetralone structure, exhibits unique properties that make it a subject of interest in medicinal chemistry and organic synthesis. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Weight : Approximately 180.19 g/mol

- Structure : Bicyclic system with a fluorine substitution enhancing lipophilicity, which aids in crossing biological membranes.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound inhibits cancer cell proliferation through mechanisms involving DNA damage response pathways. It has shown significant cytotoxicity in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . Its derivatives are currently being evaluated in clinical trials for their potential in treating breast cancer and other solid tumors.

- Anti-inflammatory and Analgesic Effects : The compound exhibits anti-inflammatory properties, suggesting potential applications in treating pain and inflammatory disorders. Its interaction with neurotransmitter systems indicates possible uses in neurological treatments.

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Damage Response Activation : The compound activates pathways that lead to apoptosis and DNA repair mechanisms, thereby inhibiting tumor growth.

- Enzyme Interaction : The fluorine atom enhances binding affinity to specific enzymes and receptors, which can modulate various biochemical pathways related to inflammation and cancer cell survival.

- Metabolic Pathways : Studies indicate that fluorine substitution affects metabolic pathways, influencing the compound's biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluating the compound's effects on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation with IC50 values lower than many standard chemotherapeutic agents .

- Fluorine Substitution Effects : Research highlighted how the presence of fluorine impacts the biological activity of tetralones. The substitution enhances lipophilicity and alters interaction profiles with biological targets, leading to increased efficacy in certain applications.

Comparative Analysis with Related Compounds

The following table compares this compound with other tetralone derivatives regarding their structural characteristics and potential applications:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorine at position 5 | Notable anticancer properties; enhances lipophilicity |

| 5-Methoxy-2-Tetralone | Methoxy group instead of fluorine | Intermediate in Parkinson's disease treatment |

| 7-Fluoro-1-Tetralone | Fluorine at position 7 | Different reactivity patterns due to position change |

| 4-Fluoro-2-Tetralone | Fluorine at position 4 | Altered electronic properties affecting reactivity |

Eigenschaften

IUPAC Name |

5-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDFURQTOLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391308 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548771-68-2 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.